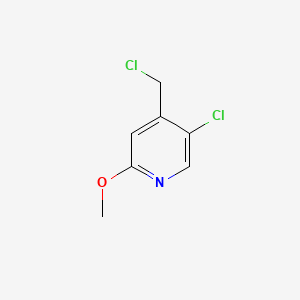

5-Chloro-4-(chloromethyl)-2-methoxypyridine

Description

5-Chloro-4-(chloromethyl)-2-methoxypyridine is a halogenated pyridine derivative characterized by a methoxy group at the 2-position, a chloromethyl substituent at the 4-position, and a chlorine atom at the 5-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing chlorine substituents, which modulate its participation in nucleophilic substitution and coupling reactions .

Properties

Molecular Formula |

C7H7Cl2NO |

|---|---|

Molecular Weight |

192.04 g/mol |

IUPAC Name |

5-chloro-4-(chloromethyl)-2-methoxypyridine |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-7-2-5(3-8)6(9)4-10-7/h2,4H,3H2,1H3 |

InChI Key |

IXPLDNHDSXMVBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-chloro-4-(chloromethyl)-2-methoxypyridine generally proceeds via two main steps:

- Step 1: Chlorination at the 5-position of 2-methoxypyridine

- Step 2: Introduction of the chloromethyl group at the 4-position

These steps are often performed sequentially, with careful control of reaction conditions to achieve selectivity and high yield.

Chlorination of 2-Methoxypyridine at the 5-Position

Chlorinating Agents and Conditions

The chlorination step involves converting 2-methoxypyridine into 5-chloro-2-methoxypyridine or directly to this compound when combined with chloromethylation. Common chlorinating agents include:

- Thionyl chloride (SOCl₂)

- Phosphorus oxychloride (POCl₃)

- Phosphorus pentachloride (PCl₅)

- Phosphorus trichloride (PCl₃)

- Mixtures of phosphorus pentachloride and phosphorus oxychloride

These reagents are effective for replacing alkoxy groups or hydroxymethyl groups with chlorine atoms on the pyridine ring or side chain.

Reaction Medium and Temperature

- The reaction can be performed either neat (without solvent) or in the presence of inert solvents such as benzene, toluene, chlorobenzene, dichloromethane, or chloroform.

- Temperature ranges typically vary from 0°C to 200°C, with preferred conditions between 10°C and 120°C depending on the reagent and scale.

- Cooling during reagent addition is often necessary to control exothermicity.

Example Procedure (Patent Reference)

A representative preparation involves adding phosphorus oxychloride to phosphorus pentachloride, cooling the mixture, then adding 2-methoxy-5-methoxymethylpyridine portionwise. The mixture is refluxed for about 3 hours, then worked up by aqueous extraction and solvent removal to yield 2-chloro-5-chloromethylpyridine as a yellow liquid in 45% yield.

Chloromethylation at the 4-Position

Introduction of Chloromethyl Group

The chloromethyl group at the 4-position is introduced typically by:

- Reaction of the chlorinated 2-methoxypyridine with formaldehyde and hydrochloric acid.

- Catalysis by Lewis acids such as zinc chloride (ZnCl₂) can enhance the electrophilic substitution.

- The reaction proceeds via electrophilic aromatic substitution, with the chloromethyl cation generated in situ.

Reaction Conditions

- Temperature is usually maintained between 60°C and 80°C to optimize yield and minimize side reactions.

- Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile may be used to improve solubility and reaction rate.

- Stoichiometry of reagents is critical to avoid over-chloromethylation or polymerization.

One-Pot or Multi-Step Synthesis

Some industrial processes combine chlorination and chloromethylation in a one-pot or sequential manner to improve efficiency and reduce purification steps. Continuous flow reactors have been employed to allow precise control over reaction parameters such as temperature, mixing, and residence time, leading to improved yields and product purity.

Purification and Isolation

- Post-reaction mixtures often contain byproducts such as di-chlorinated analogs or unreacted starting materials.

- Purification is commonly achieved by column chromatography on silica gel using hexane/ethyl acetate gradients.

- Preparative high-performance liquid chromatography (HPLC) with methanol/water gradients is also effective for resolving closely related compounds.

- Fractional crystallization from ethanol/water mixtures at low temperatures (around 4°C) exploits subtle solubility differences to isolate pure product.

Summary Table of Preparation Conditions

| Step | Starting Material | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | 2-Methoxy-5-methoxymethylpyridine | POCl₃ + PCl₅ or SOCl₂ | Benzene, toluene, or neat | 10–120°C (reflux ~3 h) | ~45% (example) | Cooling during addition; aqueous workup |

| Chloromethylation | 5-Chloro-2-methoxypyridine | Formaldehyde + HCl + ZnCl₂ (catalyst) | DMF or polar aprotic solvent | 60–80°C | Variable, optimized by stoichiometry | Electrophilic substitution |

| Purification | Crude reaction mixture | Silica gel chromatography, preparative HPLC, fractional crystallization | Hexane/ethyl acetate gradient or methanol/water | Ambient to 4°C (crystallization) | >95% purity achievable | Removal of di-chlorinated byproducts |

Analytical Characterization for Process Monitoring

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR signals for methoxy group at δ 3.8–4.0 ppm and chloromethyl singlet near δ 4.5–5.0 ppm confirm substitution pattern.

- ^13C NMR and 2D NMR (COSY, HSQC) assist in confirming positions of substituents.

- High-Performance Liquid Chromatography (HPLC):

- Reverse-phase C18 columns with UV detection at 254 nm monitor purity and reaction progress.

- Mass Spectrometry (MS):

- Electrospray ionization (ESI) positive mode confirms molecular ion at m/z 192.04 ([M+H]^+).

- Thin Layer Chromatography (TLC):

- Silica gel plates with hexane:ethyl acetate (3:1) solvent system, Rf ~0.4 for target compound.

Research Insights and Process Optimization

- Use of continuous flow reactors improves control over exothermic chlorination and chloromethylation steps, enhancing yield and reproducibility.

- Catalytic additives such as ZnCl₂ improve chloromethylation efficiency by stabilizing intermediates.

- Careful stoichiometric control prevents over-chlorination and polymerization side reactions.

- Post-reaction neutralization and extraction steps are critical to remove acidic byproducts and residual chlorinating agents.

- Purification techniques must be tailored to separate structurally similar impurities, often requiring multi-step chromatographic methods.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-4-(chloromethyl)-2-methoxypyridine can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

Major Products:

Substitution: Formation of azide derivatives.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-4-(chloromethyl)-2-methoxypyridine is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of chlorinated pyridines on cellular processes. It can serve as a model compound to investigate the interactions of similar structures with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its chemical properties allow for the development of effective pest control agents.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of essential biological processes. The methoxy group may enhance the compound’s ability to penetrate cellular membranes, increasing its efficacy.

Molecular Targets and Pathways:

Proteins: The compound can bind to enzymes, altering their activity and disrupting metabolic pathways.

DNA: Interaction with DNA can lead to mutations or inhibition of replication, affecting cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations:

Steric and Electronic Effects :

Thermodynamic vs. Kinetic Control :

Physicochemical Properties

- Melting Points: Pyridine derivatives with amino groups (e.g., 4-Chloro-5-methoxy-2-pyridinamine) exhibit higher melting points (226–228°C) due to intermolecular hydrogen bonding . Chloromethyl-substituted derivatives (e.g., the target compound) likely have lower solubility in polar solvents due to increased hydrophobicity .

Spectroscopic Data :

- 1H NMR : Pyridine derivatives show distinct δHppm patterns. For example, the methoxy group in 2-methoxy analogs resonates at ~3.8–4.0 ppm, while chloromethyl groups appear as singlets near 4.5–5.0 ppm .

Biological Activity

5-Chloro-4-(chloromethyl)-2-methoxypyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a pyridine ring with chloro and chloromethyl substituents, along with a methoxy group. This unique arrangement contributes to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 175.02 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activities or disruption of cellular processes. The methoxy group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceutical applications.

Table 1: Antimicrobial Activity against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Studies suggest that it may inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation.

Anticancer Activity

Recent investigations into the anticancer potential of this compound reveal its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been reported to induce cell cycle arrest at the G2/M phase in colorectal cancer cells (HCT116 and Caco-2), leading to reduced viability and proliferation rates .

Table 2: Anticancer Activity Against Colorectal Cancer Cells

| Concentration (µM) | HCT116 Cell Viability (%) | Caco-2 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 0.2 | 60 | 65 |

| 0.4 | 30 | 25 |

Case Studies and Research Findings

- Antimicrobial Study : A study evaluating the antimicrobial effects of various pyridine derivatives found that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum activity.

- Anti-inflammatory Research : In a model of induced inflammation, the compound reduced inflammatory markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Anticancer Evaluation : In vitro assays revealed that treatment with the compound led to a dose-dependent decrease in cell viability among colorectal cancer cell lines, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-4-(chloromethyl)-2-methoxypyridine, and how can reaction conditions be fine-tuned to improve yield and purity?

- Methodological Answer : The synthesis typically involves chloromethylation of 2-methoxypyridine derivatives using formaldehyde and HCl under catalysis (e.g., ZnCl₂). Key variables include temperature (optimized at 60–80°C), solvent polarity (polar aprotic solvents like DMF enhance reactivity), and reagent stoichiometry. Flow chemistry systems can improve scalability by maintaining precise control over reaction parameters, reducing side-product formation . For purity, post-synthetic purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively separates the target compound from byproducts like di-chlorinated analogs.

Q. What analytical techniques are most reliable for characterizing substituent positions and confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ can resolve methoxy (δ ~3.8–4.0 ppm), chloromethyl (δ ~4.5–5.0 ppm), and pyridine ring protons. 2D NMR (COSY, HSQC) clarifies coupling patterns and substituent positions.

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in positive ion mode confirm molecular weight (e.g., [M+H]⁺ at m/z 192.04) and purity (>95%) .

Q. How can researchers mitigate challenges in isolating this compound from reaction mixtures with similar-polarity byproducts?

- Methodological Answer : Use preparative HPLC with a methanol/water gradient (30% → 70% methanol over 20 min) to resolve compounds with minor polarity differences. Alternatively, fractional crystallization in ethanol/water (7:3 v/v) at 4°C exploits subtle solubility variations. Monitor purity via TLC (silica gel, Rf ~0.4 in hexane:ethyl acetate 3:1) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the inhibition of cytochrome P450 enzymes (e.g., CYP1A2) by this compound?

- Methodological Answer :

- In vitro assays : Use human liver microsomes incubated with the compound (0.1–100 µM) and a CYP1A2-specific substrate (e.g., phenacetin). Measure metabolite formation (e.g., acetaminophen) via LC-MS/MS to calculate IC₅₀.

- Covalent binding studies : Employ radiolabeled [¹⁴C]-5-chloro-4-(chloromethyl)-2-methoxypyridine to quantify adduct formation with CYP1A2 using autoradiography or scintillation counting .

Q. How can computational and experimental methods resolve contradictions in reported substituent effects on the compound’s reactivity?

- Methodological Answer :

- DFT calculations : Model the electronic effects of substituents (e.g., chloromethyl vs. methoxy) on reaction intermediates using Gaussian or ORCA software. Compare activation energies for key steps (e.g., nucleophilic substitution).

- Kinetic studies : Perform competition experiments with varying nucleophiles (e.g., amines, thiols) under controlled conditions to empirically rank substituent reactivity .

Q. What methodologies are suitable for studying the compound’s covalent interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., CYP1A2) to resolve binding modes.

- Mass spectrometry : Use intact protein MS or peptide mapping to identify covalent adducts. For example, tryptic digest followed by LC-MS/MS can pinpoint modified residues (e.g., cysteine or lysine) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with systematic substituent variations (e.g., replacing chloromethyl with bromomethyl or altering methoxy positioning).

- High-throughput screening : Test analogs in assays for target engagement (e.g., enzyme inhibition) and off-target effects (e.g., cytotoxicity in HepG2 cells). Use multivariate analysis to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.